3-Hydroxytropolone

Descripción general

Descripción

3-Hydroxytropolone, also known as this compound, is a useful research compound. Its molecular formula is C7H6O3 and its molecular weight is 138.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Enzyme Inhibition via Metal Chelation

3-Hydroxytropolone acts as a potent inhibitor of metalloenzymes by cheulating essential divalent metal ions in active sites. Key data from enzyme inhibition studies include:

The contiguous oxygen arrangement in this compound enhances metal-binding affinity, particularly against Zn²⁺- and Cu²⁺-dependent enzymes . This chelation disrupts catalytic activity in phosphatase and oxygenase families.

Antitumor Activity and Biomolecular Interactions

This compound demonstrates nonspecific inhibition of cellular biosynthesis pathways:

Cytotoxicity Profile (B16 Melanoma Cells):

-

Mechanism : Disrupts DNA, RNA, and protein synthesis with IC₅₀ values of 60 µM, 90 µM, and 70 µM, respectively .

This broad-spectrum activity suggests intercalation into nucleic acids and interference with ribosomal function, though exact binding modes require further elucidation .

Synthetic Derivatization Reactions

This compound serves as a precursor for complex troponoid synthesis through cycloaddition and oxidation strategies:

Key Synthetic Pathways:

-

Cyclopropanation-Oxidation

-

Buchner Ring Expansion

-

Photochemical (2+2) Cycloaddition

Metal Coordination Chemistry

This compound forms stable complexes with transition metals, influencing its reactivity:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu²⁺ | Bidentate | Enhances oxidative DNA cleavage |

| Fe³⁺ | Tridentate | Modulates Fenton reaction kinetics |

| Zn²⁺ | Bridging | Disrupts metalloenzyme function |

These complexes are critical for its biological activity and catalytic applications .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Derivative | Cytotoxicity (IC₅₀) | Alkaline Phosphatase Inhibition (IC₅₀) |

|---|---|---|

| This compound | 260 nM | 60 µM |

| 5-Hydroxytropolone | 26 µM | >100 µM |

| α-Hydroxytropolone | 15 µM | 15 µM |

The 3,7-dihydroxy configuration maximizes bioactivity, emphasizing the importance of oxygen positioning .

Propiedades

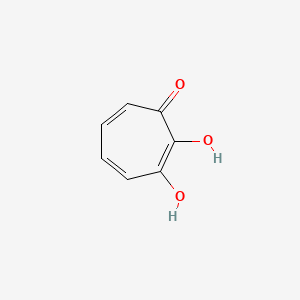

IUPAC Name |

2,3-dihydroxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNPYUDYGCGOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=O)C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955342 | |

| Record name | 2,7-Dihydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34777-04-3, 33739-50-3 | |

| Record name | 2,3-Dihydroxy-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34777-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxytropolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033739503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2,3-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034777043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dihydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.